(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures similar to "(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one" have been synthesized and characterized, demonstrating applications in the synthesis of novel chemical entities. For instance, the study by Bhat et al. (2018) presents a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing a method for producing compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Preclinical Assessment and Drug Development
Related compounds have been assessed preclinically for their pharmacokinetic properties and potential efficacy in drug development. For example, Salphati et al. (2012) characterized the absorption and disposition of GDC-0980, a potent inhibitor of key components in the phosphatidylinositol 3-kinase pathway, suggesting its potential efficacy in human clinical trials based on preclinical models (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).
Antibacterial and Antihypertensive Agents
Derivatives containing morpholine and piperazine have been explored for their antibacterial and antihypertensive activities. Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives, evaluating their efficacy against resistant strains of Staphylococcus aureus, demonstrating the potential of such derivatives in addressing antibiotic resistance (Sunduru, Gupta, Chauhan, Mishra, Shukla, & Chauhan, 2011).
Anti-inflammatory Applications
Compounds with structural similarities have been synthesized and evaluated for anti-inflammatory activity. Rajasekaran, Sivakumar, and Jayakar (1999) explored the synthesis and anti-inflammatory activity of Ibuprofen analogs, indicating the potential therapeutic applications of such derivatives in inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-18-17-20(25-13-15-29-16-14-25)24-22(23-18)27-11-9-26(10-12-27)21(28)8-7-19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAPXIGLHMSJMY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.